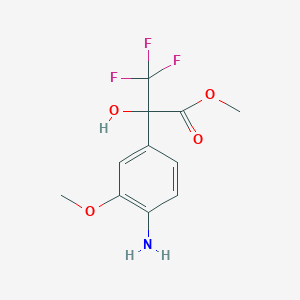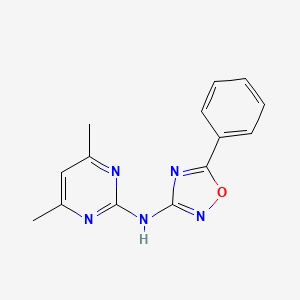![molecular formula C17H17N3O3S B4416016 4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4416016.png)
4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
説明
4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MMB is a sulfonamide-based molecule that exhibits a unique combination of chemical and biological properties, making it an interesting subject for further investigation.
作用機序
The mechanism of action of 4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells and tissues. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects. In the brain, this compound has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. In addition, this compound has been shown to modulate the immune response, which may have implications for its potential use in immunotherapy.
実験室実験の利点と制限
One advantage of using 4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide in lab experiments is its unique chemical and biological properties, which make it an interesting subject for further investigation. In addition, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to induce cytotoxicity in some cell types. Therefore, caution should be exercised when using this compound in experiments, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for the study of 4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One potential direction is to investigate its potential applications in the field of immunotherapy, as it has been shown to modulate the immune response. Another potential direction is to investigate its potential use in combination with other anti-cancer drugs, as it has been shown to have anti-cancer effects. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
科学的研究の応用
4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been studied for its potential applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, this compound has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In immunology, this compound has been studied for its potential to modulate the immune response, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-12-3-7-14(8-4-12)17-19-16(23-20-17)11-18-24(21,22)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTNELSNAZFUKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-4-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B4415945.png)

![2-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4415955.png)
![4-(5-ethyl-2-thienyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4415959.png)

![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4415973.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4415975.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4415983.png)

![6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4415996.png)
![N-isopropyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416004.png)
![1-(4-ethoxyphenyl)-3-{[1-(2-pyrimidinyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4416012.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(3-pyridinylmethyl)-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4416023.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4416027.png)